molecular formula C10H10ClN3 B14612003 Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- CAS No. 61006-70-0

Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro-

Cat. No.: B14612003
CAS No.: 61006-70-0
M. Wt: 207.66 g/mol
InChI Key: QLVCQTZXHFGEQM-UHFFFAOYSA-N
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Description

Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

The synthesis of Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- can be achieved through multicomponent reactions (MCRs). These reactions involve the combination of three or more reactants in a single step to produce the desired product. One efficient method involves the use of tetrabutyl phosphonium sulfate as a catalyst under solvent-free conditions . This green method offers advantages such as high yields, reduced costs, and minimal waste generation.

Chemical Reactions Analysis

Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anti-inflammatory and anticancer agent . Additionally, it is used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities .

Mechanism of Action

The mechanism of action of Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the production of pro-inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha . This inhibition can lead to reduced inflammation and potential anticancer effects.

Comparison with Similar Compounds

Similar compounds to Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- include other indazole derivatives such as pyridazino-[1,2-a]-indazole-6,9,11-trione and 3,9-dioxo-3H,9H-pyrazolo-[1,2-a]-indazole . These compounds also exhibit significant biological activities, but Pyridazino[1,6-b]indazole, 2-chloro-5,6,7,8-tetrahydro- is unique due to its specific structure and the resulting properties.

Properties

CAS No.

61006-70-0

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

2-chloro-5,6,7,8-tetrahydropyridazino[1,6-b]indazole

InChI

InChI=1S/C10H10ClN3/c11-10-6-5-9-7-3-1-2-4-8(7)12-14(9)13-10/h5-6H,1-4H2

InChI Key

QLVCQTZXHFGEQM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN3C(=C2C1)C=CC(=N3)Cl

Origin of Product

United States

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